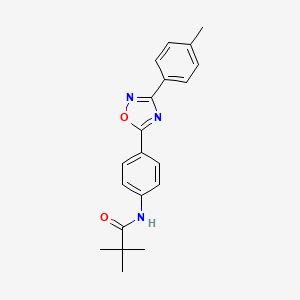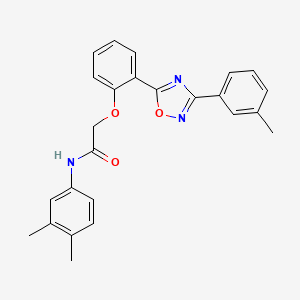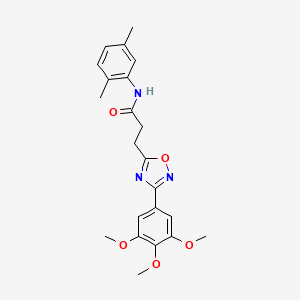
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities. The purpose of
Wirkmechanismus
The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the human body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the human body. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Additionally, research could focus on the development of new materials and fluorescent probes based on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Synthesemethoden
The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of p-tolyl hydrazine with 4-bromoacetophenone to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting compound is then reacted with N-(4-aminophenyl)pivalamide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its mechanism of action and its effects on the human body. In material science, this compound has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-7-14(8-6-13)17-22-18(25-23-17)15-9-11-16(12-10-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDJMPFQGVQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)





![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)

![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)

